{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone
Description
N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxybenzoyl group
Properties
Molecular Formula |
C18H16ClN3O3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[4-amino-2-(3-chloroanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-13-7-6-10(8-14(13)25-2)15(23)16-17(20)22-18(26-16)21-12-5-3-4-11(19)9-12/h3-9H,20H2,1-2H3,(H,21,22) |
InChI Key |
MYFGFSQAGCMQQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)Cl)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the thiazole ring. The chlorophenyl and dimethoxybenzoyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include thionyl chloride, dimethoxybenzoyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(3,4-dimethoxybenzoyl)thiourea
- 1-(3-chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine
Uniqueness
N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
